7-hydroxy-2-(2-thienyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one
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Overview
Description
7-hydroxy-2-(2-thienyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one is a heterocyclic compound that features a pyrazolo[1,5-a]pyrazine core with a hydroxy group and a thienyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-2-(2-thienyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thienyl-substituted hydrazine with a suitable diketone or ketoester, followed by cyclization to form the pyrazolo[1,5-a]pyrazine ring system. The reaction conditions often include the use of acidic or basic catalysts and may require elevated temperatures to drive the cyclization process to completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and other advanced manufacturing techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-hydroxy-2-(2-thienyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to modify the pyrazolo[1,5-a]pyrazine ring or the thienyl substituent.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the thienyl ring or the pyrazolo[1,5-a]pyrazine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a reduced pyrazolo[1,5-a]pyrazine or thienyl derivative.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
7-hydroxy-2-(2-thienyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-hydroxy-2-(2-thienyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxy group and the thienyl substituent can play crucial roles in binding interactions and overall bioactivity. Pathways involved may include inhibition of specific enzymes or modulation of signaling pathways relevant to disease processes.
Comparison with Similar Compounds
Similar Compounds
6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives: Known for their necroptosis inhibitory activity.
Imidazo[1,2-a]pyrimidines: Noted for their synthetic versatility and applications in medicinal chemistry.
4-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridines: Recognized for their potential as P2X7 receptor antagonists.
Uniqueness
7-hydroxy-2-(2-thienyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one is unique due to its specific structural features, including the combination of a hydroxy group and a thienyl substituent on the pyrazolo[1,5-a]pyrazine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
7-hydroxy-2-thiophen-2-yl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2S/c14-9-5-11-10(15)7-4-6(12-13(7)9)8-2-1-3-16-8/h1-4,9,14H,5H2,(H,11,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDRNIIHYIYDPBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N2C(=CC(=N2)C3=CC=CS3)C(=O)N1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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